molecular formula C21H25NO10 B13818901 1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose CAS No. 10385-49-6

1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose

Cat. No.: B13818901
CAS No.: 10385-49-6
M. Wt: 451.4 g/mol
InChI Key: YCDLVTWRPTYDJW-UHFFFAOYSA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose is a derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of acetyl groups at the 1, 3, 4, and 6 positions and a benzoylamino group at the 2 position. It is commonly used in biochemical research and has applications in various fields, including medicinal chemistry and carbohydrate chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose typically involves the acetylation of glucosamine derivatives. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, resulting in the acetylation of the hydroxyl groups at the 1, 3, 4, and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various bioactive molecules. It can also modulate signaling pathways by interacting with molecular targets such as glycosyltransferases and glycosidases .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose .
  • 2-Acetamido-2-deoxy-β-D-glucopyranose .
  • N-Acetyl-D-glucosamine .

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose is unique due to the presence of the benzoylamino group, which imparts distinct chemical and biological properties. This modification enhances its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

10385-49-6

Molecular Formula

C21H25NO10

Molecular Weight

451.4 g/mol

IUPAC Name

(3,4,6-triacetyloxy-5-benzamidooxan-2-yl)methyl acetate

InChI

InChI=1S/C21H25NO10/c1-11(23)28-10-16-18(29-12(2)24)19(30-13(3)25)17(21(32-16)31-14(4)26)22-20(27)15-8-6-5-7-9-15/h5-9,16-19,21H,10H2,1-4H3,(H,22,27)

InChI Key

YCDLVTWRPTYDJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C

Origin of Product

United States

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